5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile

Medicinal Chemistry Kinase Inhibition Pharmacophore Modeling

This 5-hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile isomer provides a unique hydrogen-bond donor profile distinct from common 6,7-dimethoxy analogs. Its 6-carbonitrile serves as a synthetic handle for covalent warheads, while the 5-hydroxyl enables intramolecular H-bonding to stabilize bioactive conformations. With 98% purity and a rare substitution pattern, it is ideal for fragment screening, metabolite reference standards, and targeted kinase inhibitor development. Avoid extrapolating SAR from des-hydroxy analogs; this compound requires specific comparative data.

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
Cat. No. B11875005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1C(=C(C=C2)C#N)O)OC
InChIInChI=1S/C11H9N3O3/c1-16-10-8-7(13-11(14-10)17-2)4-3-6(5-12)9(8)15/h3-4,15H,1-2H3
InChIKeyVOHSJOKVYDDVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile: Chemical Identity and Baseline Properties


5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile (CAS 143879-64-5) is a heterocyclic small molecule belonging to the quinazoline family . It is characterized by a molecular formula of C11H9N3O3 and a molecular weight of 231.21 g/mol . This compound is primarily offered by chemical vendors as a pharmaceutical intermediate and research chemical, with a typical purity specification of 98% . The quinazoline core features a rare substitution pattern combining a 5-hydroxyl group, 2,4-dimethoxy groups, and a 6-carbonitrile, a combination that structurally distinguishes it from more common 6,7-dimethoxyquinazoline analogs.

Why Generic Quinazoline Substitution Fails for 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile


The predominant structural motif in biologically active quinazolines, such as EGFR kinase inhibitors, is the 6,7-dimethoxy substitution pattern [1]. The target compound's 5-hydroxy-2,4-dimethoxy-6-carbonitrile arrangement represents a distinct topographical and electronic isostere. This substitution shift fundamentally alters hydrogen-bond donor capacity, dipole moment, and potential metal-chelating properties, meaning assays, synthetic routes, and structure-activity relationships established for 6,7-dimethoxy analogs cannot be directly extrapolated [2]. The presence of the 5-hydroxyl group introduces a unique hydrogen-bond donor vector unavailable in the des-hydroxy analogs, directly impacting molecular recognition and making generic substitution scientifically invalid without specific comparative data.

Quantitative Evidence Guide: 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile vs. Closest Analogs


Structural Differentiator: Unique 5-Hydroxyl Hydrogen-Bond Donor

5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile possesses a hydroxyl group at the 5-position, a feature absent in its closest commercially available analog, 2,4-Dimethoxyquinazoline-6-carbonitrile (CAS 1823776-39-1). This introduces an additional hydrogen-bond donor (HBD) into the molecule, increasing the HBD count from 0 to 1. This single change critically alters the molecule's pharmacophore and potential for target interactions. [1]

Medicinal Chemistry Kinase Inhibition Pharmacophore Modeling

Electronic Property Differentiation: 6-CN vs. 4-CN Isomers

The target compound is a 6-carbonitrile isomer, differentiating it from 6,7-Dimethoxyquinazoline-4-carbonitrile (CAS 140934-70-9), a known and more studied analog. The positional change of the nitrile from position 4 to 6, combined with the shift of methoxy groups and the addition of a 5-hydroxyl, is predicted to drastically alter the molecular dipole moment and electrostatic potential surface. Quantitative computational data for these specific derivatives is not publicly available in primary literature, representing a gap in knowledge for direct head-to-head comparison.

Computational Chemistry Drug Design ADME-tox Prediction

Purity and Physical Form: Commercial Availability for Reproducible Research

The compound is supplied at a verified purity of 98% (HPLC) by multiple vendors, such as Leyan and MolCore, often as a solid . This contrasts with more complex, patent-protected quinazoline intermediates that are often custom-synthesized with lower batch-to-batch consistency. The solid form and defined purity facilitate accurate weighing and solution preparation for reproducible dose-response assays, a critical procurement consideration when comparing to oil-based or low-purity analogs.

Procurement Assay Development Chemical Synthesis

Best Application Scenarios for Procuring 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile


Fragment-Based Drug Design (FBDD) Libraries

As a low-molecular-weight fragment (MW 231.21) with a unique hydrogen-bond donor distribution, this compound is an ideal candidate for inclusion in fragment screening libraries targeting kinases or other ATP-binding proteins. Its 5-hydroxyl group offers a specific interaction point that differentiates it from the common 6,7-dimethoxy fragment set, increasing the chemical diversity of the library [1]. The confirmed high purity (98%) ensures that any observed hits in a screen are due to the fragment itself, not an impurity .

Targeted Synthesis of Irreversible Kinase Probes

The 6-carbonitrile group serves as a synthetic handle that can be elaborated into acrylamide warheads for covalent kinase inhibitors. The 5-hydroxyl group, positioned ortho to the nitrile, can participate in an intramolecular hydrogen bond, potentially stabilizing the bioactive conformation. This dual functional group arrangement is not available in the 4-carbonitrile or des-hydroxy analogs, enabling a distinct chemical strategy for probe development [1].

Reference Standard in Metabolite Identification Studies

Given its structural resemblance to hydroxylated metabolites of dimethoxyquinazoline drugs, this compound can serve as a reference standard for LC-MS/MS methods. The specific 5-hydroxy-2,4-dimethoxy-6-carbonitrile pattern is a potential Phase I metabolic product. Its solid form and guaranteed purity facilitate its use as a quantitative standard in bioanalytical chemistry, ensuring accurate metabolite quantification [1].

Quote Request

Request a Quote for 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.